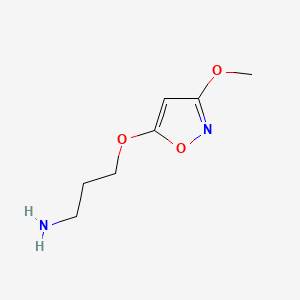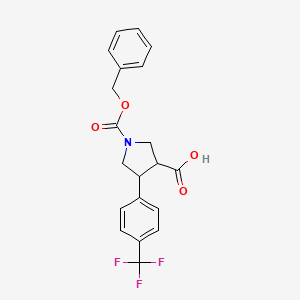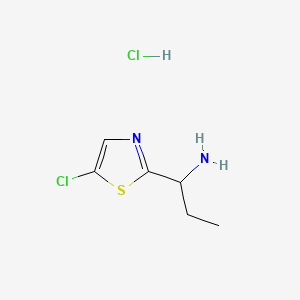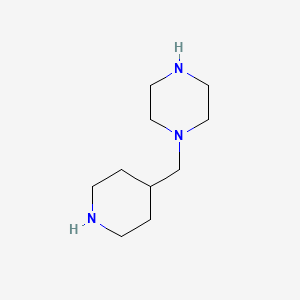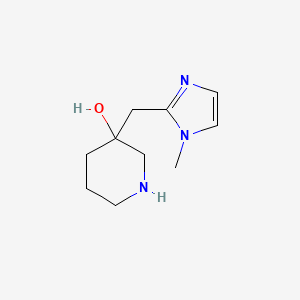
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with imidazole derivatives under controlled conditions. One common method involves the alkylation of 1-methylimidazole with a suitable piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or piperidine derivatives.
Aplicaciones Científicas De Investigación
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with receptors or other biomolecules, influencing cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Shares the imidazole moiety but lacks the piperidine ring.
Piperidin-3-ol: Contains the piperidine ring with a hydroxyl group but lacks the imidazole moiety.
2-Methylimidazole: Similar imidazole structure with a different substitution pattern.
Uniqueness
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-[(1-methylimidazol-2-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-13-6-5-12-9(13)7-10(14)3-2-4-11-8-10/h5-6,11,14H,2-4,7-8H2,1H3 |
Clave InChI |
QEHYASYEPLPQDN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CC2(CCCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



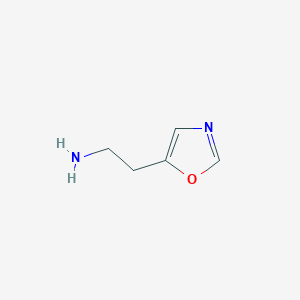
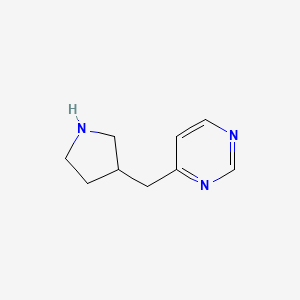
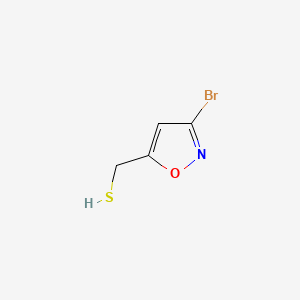

![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
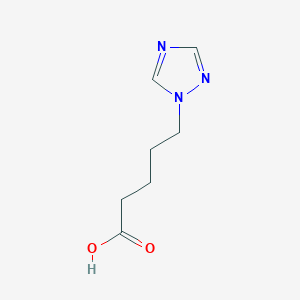

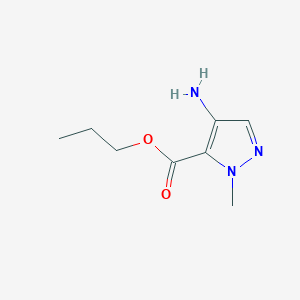
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
